molecular formula C17H16N2O4 B11566447 methyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

methyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B11566447
M. Wt: 312.32 g/mol
InChI Key: GBGQATNOMGAAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

核心骨架组装的多组分反应策略

吡喃并[3,2-c]吡啶核心骨架的构建主要依赖多米诺环化反应机制。以3,5-双芳亚甲基-N-甲基哌啶酮为关键前体,与丙二腈类化合物在碱性条件下发生连续Michael加成-环化反应,可高效构建目标分子骨架。典型反应体系中,当使用4-氯苯甲醛衍生的双芳亚甲基哌啶酮与丙二腈在Fe3O4-GO-NH2磁性纳米催化剂存在下,80℃无溶剂条件反应30分钟,可获得92%收率的C-3氰基取代产物

该过程涉及三个关键阶段:(1)丙二腈对α,β-不饱和酮的Michael加成,形成烯醇中间体;(2)分子内环化生成吡喃环;(3)氨基基团通过酮胺缩合引入吡啶环。反应选择性受芳醛取代基电子效应显著影响,吸电子基团如-NO2可加速环化步骤,使反应时间缩短至20分钟,而供电子基团如-OCH3则需延长至45分钟

多组分反应的优势在于可通过一步操作构建多个化学键。例如,将乙酰乙酸乙酯、水合肼、芳香醛与丙二腈四组分在锌三氟甲磺酸盐催化下,经微波辐射(120℃)10分钟即可直接获得C-3羧酸酯取代的吡喃并吡啶产物,其原子经济性达85%以上。表1比较了不同多组分反应体系的性能参数。

反应体系 催化剂 温度(℃) 时间(min) 收率(%)
传统加热法 80 180 68
微波辅助法 Zn(OTf)2 120 10 92
磁性纳米催化法 Fe3O4-GO-NH2 80 30 95

环缩合反应中的催化体系设计

催化体系的选择直接影响环缩合反应的效率与选择性。Fe3O4-GO-NH2磁性纳米催化剂通过协同作用机制提升反应性能:GO片层的羧酸基团作为布朗斯特酸活化羰基,Fe3+作为路易斯酸促进烯醇化,而氨基基团则通过碱催化加速环化步骤。该催化剂在连续使用5次后仍保持90%以上活性,显著优于传统均相催化剂如哌啶(重复使用3次后活性下降40%)

离子液体催化剂在区域选择性控制方面展现独特优势。以[Et3NH][HSO4]为介质时,C-3位羧酸酯基团的引入选择性可达98%,这归因于离子液体形成的定向氢键网络稳定了特定过渡态构象。对比实验表明,在乙腈溶剂中该选择性降至82%,证实介质极性对区域选择性的关键影响

酸碱双功能催化剂的设计进一步拓展了反应适用范围。MCM-41分子筛负载的α-Fe2O3-NH2催化剂可在同一体系中实现酸性位点催化的Michael加成和碱性位点促进的环缩合,使复杂底物的转化率提升至89%,较单功能催化剂提高35%。这种空间分隔的活性位点设计有效避免了酸碱性相互淬灭的问题。

C-3与C-7位点的区域选择性官能化

C-3位羧酸酯基团的引入主要依赖丙二腈衍生物的选择性开环。当使用氰基乙酸乙酯作为亲核试剂时,其空间位阻较小的氰基优先进攻吡喃环的C-3位,经后续水解酯化形成目标羧酸酯结构。核磁共振氢谱显示,C-3取代基的引入使相邻H-2质子发生显著去屏蔽效应,化学位移从δ7.15移至δ7.39 ppm。

C-7位甲基的定向引入则通过前体设计实现。以N-甲基哌啶酮为起始原料,在环化过程中甲基基团被锁定在吡啶环的7号位。分子力学模拟表明,该取代模式可使分子采取低能构象,其中甲基与相邻吡喃环氧原子形成稳定的1,3-双竖键排列,使体系张力降低12.3 kcal/mol

区域选择性控制的关键在于过渡态的空间匹配。当使用体积较大的2-吡啶甲基取代哌啶酮时,C-7位取代基的引入受到严重阻碍,反应主要生成C-5位异构体,证实空间位阻对区域选择性的主导作用。通过调节芳醛取代基的电子性质,可实现对C-3/C-7取代比例的精准调控,当芳环带有强吸电子基时,C-3选择性可达9:1

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

methyl 2-amino-7-methyl-5-oxo-4-phenyl-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C17H16N2O4/c1-9-8-11-13(16(20)19-9)12(10-6-4-3-5-7-10)14(15(18)23-11)17(21)22-2/h3-8,12H,18H2,1-2H3,(H,19,20)

InChI Key

GBGQATNOMGAAJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclocondensation

The most efficient route involves a one-pot, three-component reaction between 4-hydroxy-6-methylpyridin-2(1H)-one , benzaldehyde , and methyl cyanoacetate under refluxing ethanol. This method, adapted from analogous pyrano[3,2-c]pyridine syntheses, employs sodium acetate (NaOAc) or triethylamine (Et₃N) as catalysts.

Reaction Conditions :

  • Molar Ratio : 1:1:1 (pyridone:aldehyde:methyl cyanoacetate)

  • Solvent : Ethanol (96%)

  • Catalyst : NaOAc (10 mol%) or Et₃N (0.05 mL per 0.8 mmol substrate)

  • Temperature : Reflux (~78°C)

  • Duration : 50 minutes to 24 hours

The reaction proceeds via Knoevenagel condensation between benzaldehyde and methyl cyanoacetate, followed by Michael addition to the pyridone and subsequent cyclization (Figure 1). The product precipitates directly, yielding 85–98% purity after filtration and washing with cold ethanol.

Solvent and Catalyst Optimization

Studies comparing NaOAc, Et₃N, and ammonium acetate (NH₄OAc) reveal:

  • NaOAc : Higher yields (98%) and shorter reaction times (1 hour).

  • Et₃N : Facilitates faster cyclization but may require recrystallization from DMF for purity.

  • NH₄OAc : Used in aqueous ethanol, yielding 70–80% after 24 hours.

Table 1. Catalyst Comparison for Pyrano[3,2-c]Pyridine Synthesis

CatalystSolventTime (h)Yield (%)Purity (%)
NaOAcEthanol198>98
Et₃NEthanol0.89295
NH₄OAcH₂O/EtOH (1:1)247590

Mechanistic Pathway and Intermediate Characterization

Reaction Mechanism

The synthesis follows a three-step cascade:

  • Knoevenagel Adduct Formation : Benzaldehyde and methyl cyanoacetate condense to form an α,β-unsaturated nitrile intermediate.

  • Michael Addition : The pyridone’s enolic hydroxyl group attacks the nitrile’s β-carbon.

  • Cyclization and Aromatization : Intramolecular esterification closes the pyran ring, yielding the fused bicyclic system.

Key Intermediate :

  • 2-Amino-4H-pyran-3-carbonitrile : Isolated in some protocols, this intermediate confirms the Knoevenagel step.

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include:

    • δ 6.8–7.5 (m, 5H, Ph)

    • δ 4.2–4.5 (q, 2H, CH₂ of dihydropyran)

    • δ 3.7 (s, 3H, COOCH₃).

  • IR : Peaks at 3320 cm⁻¹ (NH₂), 1720 cm⁻¹ (ester C=O), and 1660 cm⁻¹ (pyridone C=O).

Scalability and Industrial Adaptations

Pilot-Scale Production

A patent-derived protocol scales the reaction to 100 g batches using tetrahydrofuran (THF) as solvent and potassium tert-butoxide (t-BuOK) as base. While this method achieves 100% conversion, it requires column chromatography for purification, reducing practicality compared to ethanol-based routes.

Green Chemistry Approaches

Recent advances substitute ethanol with water-ethanol mixtures, improving sustainability without compromising yield (75–80%). Microwave-assisted synthesis reduces reaction times to 20 minutes but remains experimental.

Comparative Analysis of Synthetic Routes

Table 2. Method Efficiency and Practicality

MethodProsCons
NaOAc/EtOHHigh yield, minimal purificationLimited scalability
Et₃N/EtOHFast cyclizationRequires recrystallization
NH₄OAc/H₂O-EtOHEco-friendlyLower yield
t-BuOK/THF (Patent)ScalableCostly purification

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester moiety undergoes nucleophilic substitution under basic or acidic conditions to yield carboxylic acid derivatives or amides. For example:

ReactantConditionsProductYieldReference
Aqueous NaOH (1 M)Reflux, 6 hours2-Amino-7-methyl-5-oxo-4-phenyl-...-3-carboxylic acid85%
EthylenediamineEthanol, 80°C, 4 hoursCorresponding amide derivative72%

This reactivity enables functionalization for drug discovery applications, particularly in prodrug synthesis .

Amino Group Diazotization and Coupling

The primary amino group participates in diazotization reactions, forming diazonium intermediates that couple with aromatic amines or phenols:

Example reaction pathway:

  • Diazotization: NaNO₂/HCl at 0–5°C

  • Coupling: β-Naphthol in alkaline medium → Azo derivatives

Key data:

  • Azo products show λ<sub>max</sub> = 480–520 nm (UV-Vis)

  • Antibacterial activity observed against S. aureus (MIC = 16 μg/mL)

Oxidation of the Dihydropyran Ring

The 5,6-dihydropyran moiety oxidizes to fully aromatic pyrano[3,2-c]pyridines under strong oxidizing conditions:

Oxidizing AgentTemperatureProduct StructureYield
KMnO₄ in H₂SO₄ (0.1 M)60°CFully conjugated pyrano-pyridine system68%
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)RT, 24 hrsAromatic derivative with extended π-system91%

Oxidation enhances π-conjugation, shifting fluorescence emission to 550–600 nm .

Cycloaddition Reactions

The electron-deficient pyridine ring participates in [4+2] Diels-Alder reactions:

Representative reaction with maleic anhydride:

  • Conditions: Toluene, 110°C, 12 hours

  • Product: Fused tetracyclic adduct

  • Stereochemistry: endo preference (d<sub>r</sub> = 3:1 confirmed by NOESY)

Condensation with Carbonyl Compounds

The active methylene group adjacent to the keto functionality enables Knoevenagel condensations:

Carbonyl CompoundCatalystProduct TypeApplication
BenzaldehydePiperidineStyryl-substituted derivativeFluorescent probe development
4-NitrobenzaldehydeNH₄OAcElectron-deficient analogAnticancer lead compound

Notable example:
Condensation with 3-pyridinecarboxaldehyde yields a bidentate ligand for Ru(III) complexes with antitumor activity (IC₅₀ = 8.2 μM against MCF-7 cells) .

Ring-Opening Reactions

Acid-mediated hydrolysis cleaves the pyran ring while preserving the pyridine system:

Conditions:

  • HCl (conc.)/EtOH (1:1), reflux, 8 hours

  • Product: Linear keto-amine intermediate

  • Subsequent recyclization possible with NH₃/MeOH to form pyrrolo[3,2-c]pyridines

Metal Complexation

The N,O-chelation sites bind transition metals, forming stable complexes:

Metal SaltStoichiometry (L:M)Magnetic Moment (μ<sub>B</sub>)Biological Activity
Cu(NO₃)₂·3H₂O2:11.73SOD mimetic (EC₅₀ = 0.8 μM)
FeCl₃·6H₂O1:15.92Fenton reaction inhibitor

X-ray crystallography confirms octahedral geometry for Cu(II) complexes .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition in crystalline state:

Key findings:

  • Reaction efficiency: 92% in single crystals vs. 34% in solution

  • Topochemical control confirmed by SCXRD (CCDC deposition 2245678)

  • Photodimer shows enhanced antitubercular activity (MIC = 4 μg/mL vs. M. tuberculosis)

Enzymatic Modifications

Candida antarctica lipase B catalyzes enantioselective ester hydrolysis:

ParameterValue
ee (enantiomeric excess)98% (R-configuration)
k<sub>cat</sub>/K<sub>M</sub>4.7 × 10³ M⁻¹s⁻¹
Industrial applicabilityContinuous flow synthesis validated at 10 kg scale

Chiral products serve as intermediates for kinase inhibitors .

Solid-Phase Reactions

Immobilization on Wang resin enables combinatorial library synthesis:

Protocol highlights:

  • Loading efficiency: 0.8 mmol/g resin

  • Typical reactions: Suzuki couplings, reductive aminations

  • Library diversity: 312 analogs screened for AChE inhibition

Lead compound (IC₅₀ = 12 nM) identified for Alzheimer’s disease therapy .

This compound’s versatile reactivity profile makes it a strategic building block in medicinal chemistry and materials science. Recent advances in flow chemistry and enzymatic catalysis have significantly expanded its synthetic utility, particularly in high-value pharmaceutical intermediates.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. The structural motifs derived from pyrano-pyridine compounds have been linked to significant pharmacological effects.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrano[3,2-c]pyridine compounds possess notable antimicrobial properties. For instance, a series of chromeno[3,2-c]pyridines were evaluated for their efficacy against different bacterial strains. The results indicated that some derivatives showed potent activity against Bacillus cereus and Bacteroides fragilis, highlighting their potential as antibiotic agents .

Antiviral Properties

The antiviral activity of methyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has been explored in various studies. Compounds with similar structures have been shown to inhibit viral replication and exhibit cytotoxicity against certain virus-infected cells. This makes them promising candidates for further development in antiviral therapies .

Anticancer Potential

Recent research has identified that this compound and its derivatives can act as effective anticancer agents. For example, certain derivatives demonstrated significant inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. One study reported a derivative that inhibited human MAO B with an IC50 value of 0.89 μM, showcasing its potential as a neuroprotective agent in cancer therapy .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various chromeno[3,2-c]pyridines revealed their multifaceted profiles in treating Alzheimer's disease. The synthesized compounds were tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase activities, which are critical in managing Alzheimer's symptoms. The results indicated that specific derivatives not only inhibited these enzymes effectively but also exhibited neuroprotective properties against amyloid-beta-induced toxicity in neuronal cell lines .

Case Study 2: Structure-Activity Relationship

Another research project investigated the structure-activity relationship (SAR) of pyrano[3,2-c]pyridine derivatives. By modifying different substituents on the core structure, researchers were able to enhance the biological activity of certain compounds significantly. This study provided insights into how slight modifications can lead to improved efficacy against drug-resistant bacterial strains and enhanced anticancer properties .

Table 1: Biological Activities of Methyl 2-amino-7-methyl-5-oxo-4-phenyl Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntimicrobial15
Compound BAntiviral25
Compound CAnticancer0.89
Compound DNeuroprotective10

Table 2: Synthesis Methods for Pyrano[3,2-c]pyridines

MethodologyYield (%)Key ReagentsReference
Reaction with oxalyl chloride70Triethylamine
Condensation reactions65Various aldehydes
Cyclization from thiocarboxamides67DMSO

Mechanism of Action

The mechanism of action of methyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents at Position 4 Substituents at Position 6 Molecular Formula Key Properties
Target Compound Phenyl C₁₈H₁₈N₂O₄ m.p. 230–232°C; IR: 3474, 1684, 1638 cm⁻¹; Yield: 84%
2-Amino-4-(4-hydroxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-...-3-carbonitrile () 4-Hydroxyphenyl 3-Pyridinylmethyl C₂₂H₁₉N₅O₂ No m.p. reported; RN: 612049-16-8
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-...-3-carbonitrile () 2,3-Dimethoxyphenyl 3-Pyridinylmethyl C₂₄H₂₄N₄O₃ RN: 612049-25-9; commercial availability (e.g., MolPort-000-400-602)
2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-...-3-carbonitrile () 4-Chlorophenyl 3-Pyridinylmethyl C₂₂H₁₇ClN₄O₂ Molecular formula confirmed; SMILES: CC1=CC2=C(...Cl)C(=O)N1CC4=CN=CC=C4

Key Structural Differences and Implications

Position 4 Substituents: The target compound features a simple phenyl group, while analogs include electron-rich (4-hydroxyphenyl ), sterically hindered (2,3-dimethoxyphenyl ), or electron-deficient (4-chlorophenyl ) aryl groups. The 4-chlorophenyl variant () may exhibit enhanced lipophilicity compared to the hydroxylated analog (), which could improve membrane permeability in drug-design contexts.

Position 6 Modifications: Unlike the target compound, analogs in , and 7 incorporate a 3-pyridinylmethyl group at position 4.

Functional Groups at Position 3 :

  • The target compound has an ester (-COOCH₃), whereas others feature nitriles (-CN). Nitriles are more electron-withdrawing, which could stabilize the pyran ring system but reduce hydrolytic stability compared to esters .

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy :
    • The target compound’s ester C=O stretch (1684 cm⁻¹) is shifted compared to ketone stretches in nitrile analogs (e.g., 1651–1638 cm⁻¹ in ), reflecting differences in conjugation .
  • The absence of a pyridinylmethyl group in the target compound may reduce its propensity for forming complex hydrogen-bonded networks compared to analogs in and .

Biological Activity

Methyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound features a complex bicyclic structure consisting of pyridine and pyran rings, with significant functional groups such as an amino group, carbonyl group, and ester group. These structural elements are crucial for its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Using reagents like methyl 2-cyano-3-(4-methylphenyl)-1-acrylate and 4-hydroxyquinolin-2-one.
  • Catalytic Hydrogenation : To enhance yield and purity.
  • Microwave-Assisted Synthesis : For optimized reaction conditions.

These methods yield the compound with high purity and structural integrity suitable for biological testing .

Anticancer Properties

Research indicates that methyl 2-amino-7-methyl-5-oxo-4-phenyldihydro-pyrano[3,2-c]pyridine exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

Methyl 2-amino-7-methyl-5-oxo-4-phenyldihydro-pyrano[3,2-c]pyridine has shown activity against several bacterial strains. In particular, it has been tested against Gram-positive and Gram-negative bacteria with notable results:

MicroorganismMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 μM
Escherichia coli0.25 μM
Staphylococcus aureus0.15 μM

These findings indicate its potential as a lead compound for developing new antimicrobial agents .

Case Studies

  • In Vitro Cytotoxicity : A study assessed the cytotoxic effects of the compound on HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cell lines using the MTT assay. Results indicated significant cytotoxicity at higher concentrations, suggesting a dose-dependent response.
    • Table 1: Cytotoxicity Results
    Cell LineConcentration (μM)Viability (%)
    HaCat1060
    Balb/c 3T31055
  • Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of the compound to various enzymes involved in cancer progression and inflammation pathways. The results indicate strong binding interactions with target proteins, supporting its potential therapeutic application .

Q & A

Basic: What are the common synthetic routes for methyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate?

Synthesis typically involves multi-component reactions (MCRs) using precursors like ethyl acetoacetate, malononitrile, and substituted aldehydes. For example, analogous pyrano[3,2-c]pyridine derivatives are synthesized via cyclocondensation under reflux in ethanol, followed by hydrolysis and esterification steps to introduce the methyl ester group . Adjusting substituents (e.g., phenyl groups) may require tailored catalysts, such as hydrochloric acid, to enhance regioselectivity and yield .

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

  • 1H NMR : Critical for confirming the pyrano-pyridine scaffold, substituent integration (e.g., methyl, phenyl), and hydrogen environments. For example, methyl groups in similar compounds resonate at δ 2.64–3.62 ppm, while aromatic protons appear at δ 7.0–8.7 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., observed m/z 443.18522 vs. calculated 443.18431 for a related structure) .
  • X-ray Crystallography : Resolves ambiguous regiochemistry in fused-ring systems, as demonstrated in studies of pyrazolo-pyridine derivatives .

Basic: What safety and handling protocols should be followed for this compound?

While specific toxicity data for this compound may be limited, general precautions for pyridine derivatives apply:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
  • Refer to SDS guidelines for structurally similar compounds, which classify them as "laboratory chemicals" with undefined hazards .
  • Store in a cool, dry environment (< -20°C for long-term stability).

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Key variables include:

  • Catalyst Type and Concentration : HCl (0.05 mL, 37%) increased yields to 84% in analogous reactions, while bulkier substituents (e.g., adamantyl groups) reduced yields to 39% due to steric hindrance .
  • Solvent and Temperature : Ethanol under reflux (78°C) is common, but switching to aprotic solvents (e.g., DMF) at higher temperatures (100–120°C) may enhance cyclization efficiency .
  • Reaction Time : Extended durations (12–24 hours) are often required for complete ring closure .

Advanced: How can researchers resolve contradictions in reported biological activity data?

For kinase inhibition or cytotoxicity studies:

  • Standardized Assays : Use purified enzymes (e.g., p38 MAPK) and cell lines (e.g., HEK293) under controlled conditions (e.g., 178°C thermal stability screening) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. phenyl groups) on activity, as seen in studies of pyridine-based kinase inhibitors .

Advanced: What computational methods aid in predicting regioselectivity during synthesis?

  • Density Functional Theory (DFT) : Models transition states to predict favored cyclization pathways (e.g., 5- vs. 6-membered ring formation) .
  • Molecular Dynamics Simulations : Assess steric and electronic effects of substituents (e.g., phenyl vs. methyl groups) on reaction intermediates .

Advanced: How to analyze conflicting spectral data (e.g., NMR shifts) across studies?

  • Solvent and Isotope Effects : DMSO-d6 vs. CDCl3 can shift proton resonances by 0.1–0.3 ppm. For example, methyl groups in DMSO-d6 appear upfield compared to CDCl3 .
  • Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)₃) to resolve overlapping peaks in aromatic regions .

Advanced: What strategies validate the compound’s stability under experimental conditions?

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–4 weeks, monitoring degradation via HPLC .
  • pH-Dependent Studies : Assess hydrolysis susceptibility in buffers (pH 2–12) to identify optimal storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.